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molecular formula C8H9ClN2O2 B7969028 Methyl (4-chloro-6-methylpyrimidin-5-yl)acetate

Methyl (4-chloro-6-methylpyrimidin-5-yl)acetate

Cat. No. B7969028
M. Wt: 200.62 g/mol
InChI Key: MNCPYMORIFRRHT-UHFFFAOYSA-N
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Patent
US05635508

Procedure details

A suspension of methyl (4-hydroxy-6-methyl-5-pyrimidinyl)-acetate (116 g, 0.64 mol) in toluene (200 ml) and phosphorous oxychloride (94 ml, 1.0 mol) is refluxed for three hours. The solvent is removed under reduced pressure and the resulting oil is poured onto crushed ice with stirring. The pH is adjusted to 9 by adding potassium carbonate. Extraction with ether, drying and destillation under high vacuum gives methyl(4-chloro-6-methyl-5-pyrimidinyl)-acetate as a yellowish oil (105 g, 82 %). b.p./l torr 88°-91° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[C:6]([CH3:13])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:7]1[C:2]([Cl:16])=[N:3][CH:4]=[N:5][C:6]=1[CH3:13]

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
OC1=NC=NC(=C1CC(=O)OC)C
Name
Quantity
94 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting oil is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
ADDITION
Type
ADDITION
Details
by adding potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1C(=NC=NC1C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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